molecular formula C8H17NO2S B4617086 N-(cyclohexylmethyl)methanesulfonamide

N-(cyclohexylmethyl)methanesulfonamide

Cat. No. B4617086
M. Wt: 191.29 g/mol
InChI Key: LACYKGCWGLGUQE-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)methanesulfonamide is a chemical compound involved in various chemical synthesis and reactions. This compound's significance lies in its utility across different chemical processes due to its unique structure and properties.

Synthesis Analysis

The synthesis of compounds related to N-(cyclohexylmethyl)methanesulfonamide often involves reactions under specific conditions to achieve desired structural features. For example, the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with bromine in the presence of sodium bicarbonate in acetonitrile results in cyclization to form complex carbazole derivatives, indicating the versatility of methanesulfonamide derivatives in synthesis processes (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives, including N-(cyclohexylmethyl)methanesulfonamide, is characterized by the presence of the methanesulfonyl group attached to various aromatic or aliphatic groups. Structural analysis through crystallography reveals specific conformational aspects, such as the orientation of N-H bonds in relation to substituents, which is crucial for understanding the compound's reactivity and interaction potential (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamide and its derivatives participate in various chemical reactions, showcasing a range of reactivities. For instance, Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides demonstrates the compound's utility in forming complex organic structures, highlighting its importance in organic synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from similar structures, have been developed for their chemoselectivity in N-acylation reactions. These reagents exhibit good chemoselectivity, making them valuable for selective synthetic processes in organic chemistry (Kondo et al., 2000).

Synthesis of Indole Rings

The structure of N-(cyclohexylmethyl)methanesulfonamide contributes to the efficient cyclization of 2-ethynylaniline derivatives into indoles, catalyzed by copper(II) salts. This application is crucial for the synthesis of complex organic compounds used in pharmaceuticals and materials science (Hiroya et al., 2002).

Synthesis Process Optimization

Studies on optimizing the synthesis process of methyl sulfonamide using methanesulfonyl chloride have highlighted the use of cyclohexane as a solvent. This research contributes to improving industrial synthesis efficiency and yield (Zhao Li-fang, 2002).

Catalytic N-Arylation

N-(cyclohexylmethyl)methanesulfonamide plays a role in mild Pd-catalyzed N-arylation processes. Such methodologies are pivotal in avoiding genotoxic reagents and byproducts, which is a significant consideration in the development of safer chemical processes (Rosen et al., 2011).

Antibacterial Activity

Research into new sulfonamide derivatives, including those based on methanesulfonamide structures, has led to the discovery of compounds with notable antibacterial activity. These findings are essential for developing new antibiotics and antimicrobial agents (Özdemir et al., 2009).

Ligand for Catalytic Asymmetric Synthesis

Compounds like N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide have been identified as effective ligands for metal-mediated catalytic asymmetric synthesis. This application is crucial for producing chiral molecules, which are important in pharmaceuticals (Wipf & Wang, 2002).

properties

IUPAC Name

N-(cyclohexylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACYKGCWGLGUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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